molecular formula C21H22N4O3 B3850012 N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide

N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide

Cat. No.: B3850012
M. Wt: 378.4 g/mol
InChI Key: PDZBOAXPDYZIHY-UHFFFAOYSA-N
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Description

N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a piperidine ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide typically involves multiple steps:

    Formation of the Furan-2-carbonyl Intermediate: This step involves the preparation of the furan-2-carbonyl chloride from furan-2-carboxylic acid using thionyl chloride.

    Synthesis of Piperidin-4-yl Pyrazole: The piperidin-4-yl pyrazole intermediate is synthesized by reacting piperidine with pyrazole under specific conditions.

    Coupling Reaction: The final step involves coupling the furan-2-carbonyl chloride with the piperidin-4-yl pyrazole in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Pharmacology: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan and pyrazole rings may interact with enzymes or receptors, modulating their activity. The benzamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-benzamide: Lacks the methyl group on the benzamide moiety.

    N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-5-2-3-6-17(15)20(26)23-19-8-11-22-25(19)16-9-12-24(13-10-16)21(27)18-7-4-14-28-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZBOAXPDYZIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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